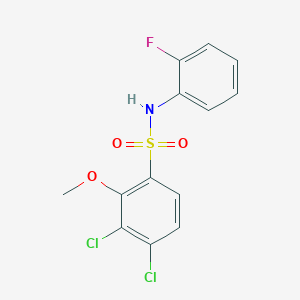
3,4-Dichloro-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichloro-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications, particularly in medicinal chemistry as antimicrobial agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and 2-fluoroaniline as the primary starting materials.
Sulfonation: The aniline derivatives undergo sulfonation using chlorosulfonic acid to introduce the sulfonamide group.
Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol in the presence of a base such as sodium methoxide.
Coupling Reaction: The final step involves coupling the sulfonated and methoxylated intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Catalysis: Using catalysts to increase reaction rates.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Scale-Up: Adapting laboratory-scale reactions to industrial-scale production with considerations for cost, safety, and environmental impact.
化学反応の分析
Types of Reactions
3,4-Dichloro-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution Products: Derivatives with different substituents replacing the chloro or fluoro groups.
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Compounds with reduced functional groups, such as amines.
科学的研究の応用
3,4-Dichloro-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.
Chemical Biology: Used as a probe to study enzyme interactions and inhibition.
Material Science: Explored for its potential in creating novel materials with specific chemical properties.
Pharmaceutical Industry: Studied for its potential therapeutic effects and as a lead compound for drug development.
作用機序
The mechanism of action of 3,4-Dichloro-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide involves:
Molecular Targets: The compound may target bacterial enzymes, disrupting their function and leading to antimicrobial effects.
Pathways Involved: It may inhibit the synthesis of folic acid in bacteria, a crucial pathway for bacterial growth and replication.
類似化合物との比較
Similar Compounds
- 3,4-Dichloro-N-(2-fluorophenyl)benzenesulfonamide
- 3,4-Dichloro-N-(4-chloro-2-fluorophenyl)benzamide
- 3,4-Dichloro-N-(2-fluoroethyl)-N-(2-fluorophenyl)benzenesulfonamide
Uniqueness
3,4-Dichloro-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group, potentially leading to different applications and effects.
特性
IUPAC Name |
3,4-dichloro-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2FNO3S/c1-20-13-11(7-6-8(14)12(13)15)21(18,19)17-10-5-3-2-4-9(10)16/h2-7,17H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEHVTCZBRDKHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














